molecular formula C17H19F3N4O3S3 B2548670 1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1351659-50-1

1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2548670
CAS No.: 1351659-50-1
M. Wt: 480.54
InChI Key: YHMGPQSZJKIMDV-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19F3N4O3S3 and its molecular weight is 480.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Exploration

Compounds related to 1-(methylsulfonyl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide have been extensively explored for their antimicrobial, antifungal, and pharmacological properties. The synthesis of these compounds often involves complex reactions that yield heterocyclic systems with potential as biologically active molecules. Studies have shown that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, demonstrating their potential in addressing microbial resistance (I. Sych et al., 2019).

Moreover, the design and synthesis of derivatives containing such structural motifs have led to the identification of molecules with anti-acetylcholinesterase (anti-AChE) activity, indicating their potential use in treating neurodegenerative diseases, such as Alzheimer's (H. Sugimoto et al., 1990).

Inhibition of Carbonic Anhydrase

Another significant area of application is in the inhibition of carbonic anhydrase, an enzyme involved in critical physiological processes. Compounds of this class have been synthesized and evaluated for their ability to inhibit carbonic anhydrase activity, with some showing potent inhibitory effects on human carbonic anhydrase isoenzymes (Nurgün Büyükkıdan et al., 2013). This suggests their potential application in developing treatments for conditions where modulation of carbonic anhydrase activity is beneficial.

Antagonist and Agonist Activities

The structural complexity of this compound and related compounds enables them to interact with various biological targets. For instance, the design and synthesis of orally active benzamide derivatives as serotonin 4 receptor agonists have been reported, highlighting the application of such compounds in enhancing gastrointestinal motility (S. Sonda et al., 2003). Additionally, the ability of these compounds to act as cannabinoid receptor antagonists has been explored, further underscoring their versatility in drug discovery (J. Shim et al., 2002).

Properties

IUPAC Name

1-methylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S3/c1-30(26,27)24-7-5-12(6-8-24)14(25)21-15-22-23-16(29-15)28-10-11-3-2-4-13(9-11)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMGPQSZJKIMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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